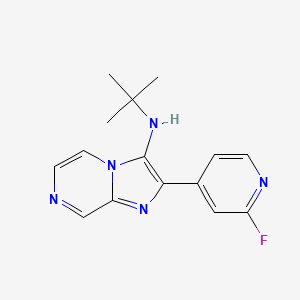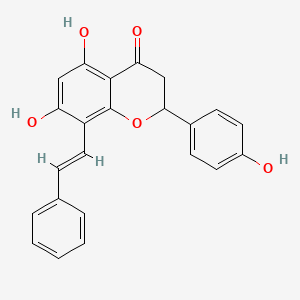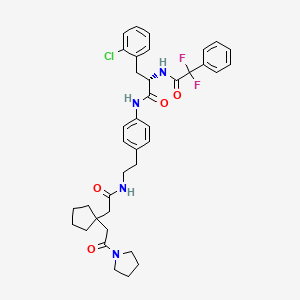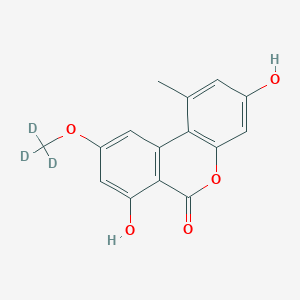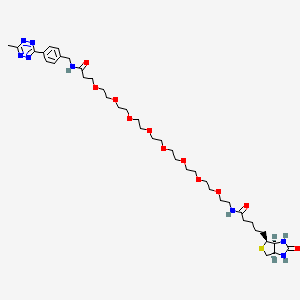
Biotin-PEG8-Me-Tet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG8-Me-Tet is a biotin labeling compound used in various scientific research applications. It is composed of biotin, a polyethylene glycol (PEG) linker with eight ethylene glycol units, and a tetrazine group. The compound is known for its ability to label biomolecules, making it useful in various biochemical and biomedical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-Me-Tet involves several steps, starting with the activation of biotin The biotin is then linked to a PEG chain through a series of coupling reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG8-Me-Tet undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The tetrazine group can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of biotin sulfoxide, while reduction may yield this compound hydride .
Applications De Recherche Scientifique
Biotin-PEG8-Me-Tet has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent in click chemistry and other bioconjugation techniques.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and analysis.
Medicine: Utilized in diagnostic assays and imaging techniques to track biomolecules in vivo.
Industry: Applied in the development of biosensors and other analytical devices .
Mécanisme D'action
Biotin-PEG8-Me-Tet exerts its effects through the strong binding affinity of biotin to avidin or streptavidin. The PEG linker increases the solubility and reduces steric hindrance, allowing for efficient labeling of biomolecules. The tetrazine group enables bioorthogonal reactions, facilitating the specific labeling of target molecules without interfering with biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG8-amine: Similar structure but with an amine group instead of a tetrazine group.
Biotin-PEG4-Me-Tet: Shorter PEG linker with only four ethylene glycol units.
Biotin-PEG12-Me-Tet: Longer PEG linker with twelve ethylene glycol units .
Uniqueness
Biotin-PEG8-Me-Tet is unique due to its optimal PEG linker length, which provides a balance between solubility and steric hindrance. The tetrazine group allows for specific bioorthogonal reactions, making it highly versatile for various research applications .
Propriétés
Formule moléculaire |
C39H62N8O11S |
|---|---|
Poids moléculaire |
851.0 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C39H62N8O11S/c1-30-44-46-38(47-45-30)32-8-6-31(7-9-32)28-41-36(49)10-12-51-14-16-53-18-20-55-22-24-57-26-27-58-25-23-56-21-19-54-17-15-52-13-11-40-35(48)5-3-2-4-34-37-33(29-59-34)42-39(50)43-37/h6-9,33-34,37H,2-5,10-29H2,1H3,(H,40,48)(H,41,49)(H2,42,43,50)/t33-,34-,37-/m0/s1 |
Clé InChI |
BXXSLZRASXXZIW-YSJNHPSYSA-N |
SMILES isomérique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



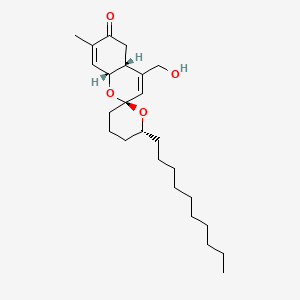



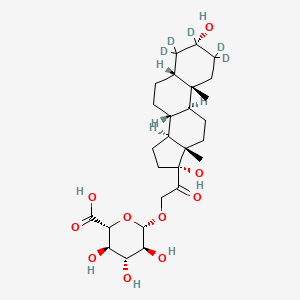
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
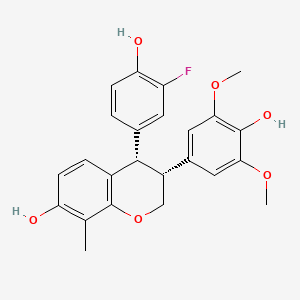
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
